2-(4-Ethynylphenyl)pyridine
Overview
Description
2-(4-Ethynylphenyl)pyridine is an organic compound with the molecular formula C13H9N It consists of a pyridine ring substituted with a 4-ethynylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)pyridine typically involves coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of 4-bromopyridine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethynylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Substitution: Typical electrophiles and catalysts used in substitution reactions include halogens and Lewis acids.
Major Products:
Oxidation: Pyridine N-oxides.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Ethynylphenyl)pyridine has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and other materials with unique electronic properties.
Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules and potential pharmaceuticals.
Chemical Sensors: It is used in the development of fluorescent chemosensors for detecting metal ions.
Mechanism of Action
The exact mechanism of action of 2-(4-Ethynylphenyl)pyridine in various applications depends on its interaction with specific molecular targets. For instance, in chemical sensors, the compound interacts with metal ions through coordination bonds, leading to changes in its electronic properties and fluorescence. Further research is needed to fully elucidate the mechanisms involved in its biological activities.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)pyridine
- 2-(4-Iodophenyl)pyridine
- 2-(4-Fluorophenyl)pyridine
Comparison: 2-(4-Ethynylphenyl)pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and sensors .
Properties
IUPAC Name |
2-(4-ethynylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h1,3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCIJCCTSYYNKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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